molecular formula C11H17NO2 B3196604 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol CAS No. 100054-98-6

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol

Cat. No.: B3196604
CAS No.: 100054-98-6
M. Wt: 195.26 g/mol
InChI Key: IRCVWAUYLSQYCW-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol is an ethanolamine derivative characterized by a 2-methoxy-substituted benzyl group attached to a methylamino-ethanol backbone. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol (CAS: 151696-86-5) . The compound features a polar ethanol group and a lipophilic 2-methoxybenzyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications such as neurotensin receptor agonists .

Key structural attributes include:

  • 2-Methoxybenzyl group: Electron-donating methoxy substituent at the ortho position, influencing electronic properties and steric interactions.
  • Methylamino-ethanol backbone: Facilitates hydrogen bonding due to the hydroxyl and amino groups, impacting solubility and reactivity .

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(7-8-13)9-10-5-3-4-6-11(10)14-2/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCVWAUYLSQYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Methoxybenzyl Derivatives

The positional isomer 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol (CAS: 64834-63-5) shares the same molecular formula but differs in the methoxy group's placement (para instead of ortho). This positional change alters electronic effects:

  • 2-Methoxybenzyl : Ortho substitution introduces steric hindrance and reduces resonance stabilization compared to the para isomer.

Data Table 1: Positional Isomer Comparison

Property 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol
CAS Number 151696-86-5 64834-63-5
Boiling Point Not reported Not reported
Solubility Moderate in polar solvents (e.g., methanol) Higher in polar solvents due to resonance
Synthetic Applications Neurotensin receptor intermediates Less steric hindrance in coupling reactions

Substituent Variations: Methyl vs. Cyclopropyl vs. Ethyl

Replacing the methyl group on the amino moiety with bulkier substituents modulates steric and electronic profiles:

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol (CAS: 1247805-67-9): Cyclopropyl group: Introduces ring strain, enhancing reactivity in cycloaddition or alkylation reactions. Applications: Used in high-strain intermediates for agrochemicals and pharmaceuticals .

Data Table 2: Substituent Impact on Properties

Compound Substituent Molecular Weight Key Property
This compound Methyl 195.26 Balanced polarity for synthesis
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol Cyclopropyl 221.30 High reactivity due to ring strain
2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol Ethyl 223.29 Enhanced lipophilicity

Simplified Analogues: 2-(Methylamino)-ethanol

Simpler analogues like 2-(methylamino)-ethanol (C₃H₉NO, MW: 75.11) lack the benzyl group but retain the amino-ethanol backbone. These compounds exhibit:

  • Strong intramolecular hydrogen bonding : Results in high vaporization enthalpy (ΔHvap ≈ 64 kJ/mol), critical in thermodynamic modeling .
  • Applications : Solvents or precursors in polymer synthesis.

Pharmacological Relevance

  • Neurotensin Receptor Agonists : Derivatives of this compound are key intermediates in small-molecule agonists targeting neurotensin receptors, with modifications (e.g., fluorocyclopropyl groups) enhancing binding affinity .

Physicochemical Properties

  • Hydrogen Bonding: The ethanolamine backbone forms intramolecular H-bonds, reducing volatility but increasing solubility in protic solvents .
  • LogP : Estimated logP ~1.2 (moderate lipophilicity), suitable for drug-like molecules.

Biological Activity

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol, an organic compound characterized by its methoxy-substituted benzyl group, methylamino group, and ethanol moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2 with a molecular weight of approximately 209.27 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Research indicates that this compound may function as an enzyme inhibitor . This inhibition can modulate biochemical pathways that influence cellular functions, potentially leading to therapeutic applications in drug development. The specific mechanisms are context-dependent but generally involve binding to enzymes or receptors, thereby altering their activity .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Enzyme Interaction : The compound has shown significant interaction with several enzymes, suggesting a role in inhibiting enzymatic activity that could be beneficial in treating diseases related to enzyme dysfunction.
  • Cellular Effects : Preliminary studies indicate that it may influence neurotransmitter systems, which could have implications for mood regulation and neuroprotection.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was found to inhibit carbonic anhydrase activity, which is crucial for various physiological processes including respiration and acid-base balance .
  • Neuroprotective Effects : Research involving similar compounds suggests that derivatives of this compound may exhibit neuroprotective properties. These properties are attributed to the compound's ability to modulate neurotransmitter levels, potentially benefiting conditions like depression and anxiety .
  • Toxicological Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile with no significant toxicity observed in repeated-dose toxicity tests. It is not classified as mutagenic or carcinogenic based on current data .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes like carbonic anhydrase
Neuroprotective EffectsModulates neurotransmitter systems; potential benefits for mood disorders
Toxicity ProfileNo significant toxicity; not mutagenic or carcinogenic
Medicinal Chemistry PotentialApplications in drug development due to unique structural properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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